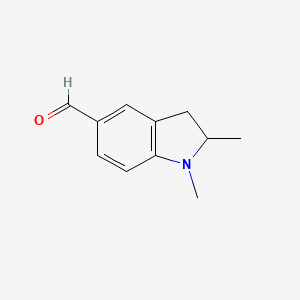

1,2-Dimethylindoline-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-5-10-6-9(7-13)3-4-11(10)12(8)2/h3-4,6-8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKYCKCZJNDDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dimethylindoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1,2-Dimethylindoline-5-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its reactivity, synthesis, and potential applications, particularly in the realm of drug discovery.

Introduction: The Indoline Scaffold and the Significance of the Carbaldehyde Moiety

The indoline core, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and synthetic bioactive molecules underscores its importance. The introduction of a carbaldehyde group at the 5-position of the 1,2-dimethylindoline framework introduces a versatile functional handle, significantly expanding its synthetic utility and potential for biological exploration. The methyl groups at the 1 and 2 positions influence the molecule's steric and electronic properties, which in turn can modulate its reactivity and biological activity.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can infer its key properties.

Table 1: Core Chemical and Physical Data

| Property | Value | Source/Basis |

| IUPAC Name | 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde | |

| CAS Number | 887690-37-1 | [1] |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Appearance | Likely a white to off-white or yellowish powder | Analogy to similar compounds[1] |

| Melting Point | Not available. Analogous indole-carbaldehydes have melting points ranging from 56-186 °C.[2] | |

| Boiling Point | Not available. Expected to be high due to its molecular weight and polar nature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the indoline ring, the methyl groups, and the aldehyde proton. The aldehyde proton would appear as a singlet at a downfield chemical shift, typically in the range of 9-10 ppm. The aromatic protons will exhibit splitting patterns characteristic of a di-substituted benzene ring. The methyl groups will likely appear as singlets.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde group at a downfield chemical shift (around 190 ppm).[2] Other distinct signals will correspond to the carbons of the aromatic ring, the indoline ring, and the methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1670-1700 cm⁻¹.[2] There will also be C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 175.23). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments of the indoline ring.[2]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the electron-rich indoline ring and the electrophilic aldehyde group.

Reactions of the Aldehyde Group

The carbaldehyde functionality is a versatile handle for a variety of chemical transformations:

-

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles, leading to the formation of alcohols upon reduction (e.g., with sodium borohydride) or the addition of organometallic reagents (e.g., Grignard or organolithium reagents).

-

Condensation Reactions: It can readily undergo condensation reactions with amines to form imines (Schiff bases), with active methylene compounds in Knoevenagel condensations, and with ylides in Wittig-type reactions to form alkenes. These reactions are fundamental in building molecular complexity.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

-

Reductive Amination: In the presence of a reducing agent, it can react with primary or secondary amines to form substituted amines, a key transformation in pharmaceutical synthesis.

Sources

An In-Depth Technical Guide to 1,2-Dimethylindoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline framework, a saturated analog of indole, is a cornerstone in medicinal chemistry and materials science. Its rigid, bicyclic structure is a common motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The strategic introduction of functional groups onto this scaffold is a key tactic in the design of novel therapeutic agents and functional materials. The carbaldehyde group, in particular, serves as a versatile synthetic handle, enabling a diverse range of chemical transformations for molecular elaboration.

This guide focuses on a specific, yet highly promising derivative: 1,2-Dimethylindoline-5-carbaldehyde . The presence of methyl groups at the 1 and 2 positions introduces unique steric and electronic properties, while the carbaldehyde at the 5-position provides a reactive site for constructing more complex molecular architectures. This document serves as a comprehensive technical resource, detailing the synthesis, properties, characterization, and potential applications of this valuable building block.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde |

| CAS Number | 887690-37-1[1] |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Appearance (Predicted) | Likely a crystalline solid |

| Solubility (Predicted) | Soluble in common organic solvents such as chloroform, DMF, and DMSO |

Synthesis of this compound: A Plausible Approach via Vilsmeier-Haack Formylation

Proposed Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

Caption: Proposed Vilsmeier-Haack formylation of 1,2-dimethylindoline.

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.[3]

-

Electrophilic Attack: The electron-rich C5 position of the 1,2-dimethylindoline attacks the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (sigma complex).

-

Aromatization: A proton is lost from the C5 position, restoring the aromaticity of the benzene ring and yielding an iminium salt intermediate.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to afford the final aldehyde product.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system designed for researchers to adapt and optimize.

Materials:

-

1,2-Dimethylindoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF/DCM mixture with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1,2-dimethylindoline (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental data for this compound is not widely published, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and aldehyde protons.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) |

| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet (s) |

| Aromatic (H6, H7) | 7.5 - 7.7 | Multiplet (m) |

| Aromatic (H4) | 6.8 - 7.0 | Doublet (d) |

| Indoline CH (H2) | 3.8 - 4.2 | Quartet (q) |

| Indoline CH₂ (H3) | 2.8 - 3.2 | Multiplet (m) |

| N-Methyl (-NCH₃) | 2.6 - 2.8 | Singlet (s) |

| C2-Methyl (-CH₃) | 1.2 - 1.4 | Doublet (d) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) (Predicted) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic Quaternary (C5, C7a) | 128 - 145 |

| Aromatic CH (C4, C6, C7) | 110 - 128 |

| Indoline CH (C2) | 55 - 65 |

| N-Methyl (-NCH₃) | 30 - 35 |

| Indoline CH₂ (C3) | 25 - 35 |

| C2-Methyl (-CH₃) | 15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C=O Stretch (Aldehyde) | 1685 - 1705 | Strong |

| C-H Stretch (Aldehyde) | 2720 - 2750 and 2820 - 2850 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

Mass Spectrometry

The mass spectrum should show a clear molecular ion peak. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and subsequent cleavages of the indoline ring.[5][6][7]

| Ion (Predicted) | m/z (Predicted) |

| [M]⁺ | 175 |

| [M-H]⁺ | 174 |

| [M-CHO]⁺ | 146 |

| [M-CH₃-CHO]⁺ | 131 |

Synthetic Utility and Applications in Drug Discovery

The aldehyde functionality of this compound makes it a valuable intermediate for a variety of subsequent chemical transformations, allowing for the generation of diverse compound libraries for biological screening.

Caption: Synthetic transformations of this compound.

Key Downstream Reactions

-

Wittig Reaction: This reaction provides a reliable method for converting the aldehyde into an alkene, allowing for the synthesis of stilbene-like structures.[8][9] The stereochemical outcome can often be controlled by the choice of ylide and reaction conditions.

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetic esters) yields α,β-unsaturated systems, which are valuable Michael acceptors and precursors for more complex heterocyclic systems.[10][11][12]

-

Reductive Amination: This powerful transformation allows for the direct conversion of the aldehyde into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent.[13][14] This is a highly efficient method for introducing nitrogen-containing substituents.

Conclusion and Future Outlook

This compound represents a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis, achievable through robust methods like the Vilsmeier-Haack reaction, provides access to a versatile scaffold. The aldehyde functionality serves as a gateway to a vast chemical space, enabling the creation of diverse molecular libraries. Further exploration of the biological activities of derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers to harness the potential of this valuable chemical entity.

References

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024-09-30). Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017-11-01). Available from: [Link]

-

ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). Available from: [Link]

-

Berkeley Learning Hub. Aldehyde IR Spectroscopy. (2024-09-24). Available from: [Link]

-

ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a. Available from: [Link]

-

National Center for Biotechnology Information. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017-03-22). Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

National Center for Biotechnology Information. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available from: [Link]

-

Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionalization. (2013-04-19). Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

MDPI. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023-12-19). Available from: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). Available from: [Link]

-

YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021-10-11). Available from: [Link]

-

Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

-

Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

-

ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. (2025-08-10). Available from: [Link]

-

Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023-11-03). Available from: [Link]

-

ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available from: [Link]

-

ResearchGate. Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source | Request PDF. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

MDPI. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

-

ResearchGate. Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF. (2025-08-09). Available from: [Link]

-

National Center for Biotechnology Information. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link]

-

PubMed Central. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Available from: [Link]

-

ANU Open Research. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020-03-19). Available from: [Link]

-

ACS Publications. B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. (2016-02-03). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

A Guide to the Structural Elucidation of 1,2-Dimethylindoline-5-carbaldehyde: A Spectroscopic and Spectrometric Approach

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of 1,2-Dimethylindoline-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind the analytical choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity. Here, we integrate fundamental principles with advanced spectroscopic techniques to unambiguously confirm the molecular architecture of this substituted indoline.

Introduction

This compound is a heterocyclic compound of interest due to the prevalence of the indoline scaffold in pharmacologically active molecules. The precise determination of its structure is a critical prerequisite for understanding its chemical reactivity, biological activity, and potential applications. The presence of a chiral center at the C2 position, along with the various substituents on the aromatic and heterocyclic rings, necessitates a rigorous and systematic analytical approach. This guide outlines a logical progression of experiments, from fundamental characterization to advanced correlational spectroscopy, to leave no ambiguity in the final structural assignment.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation (index of hydrogen deficiency). This foundational data provides the elemental building blocks and the number of rings and/or multiple bonds, which guides the interpretation of all subsequent spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion. This, in turn, allows for the unambiguous determination of the molecular formula.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to promote the formation of the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the peak corresponding to the protonated molecule and use the instrument's software to calculate the elemental composition based on the highly accurate mass measurement.

Expected Results & Interpretation: For this compound (C₁₁H₁₃NO), the expected exact mass of the neutral molecule is 175.0997 g/mol . The protonated molecule [M+H]⁺ would therefore have a theoretical m/z of 176.1075. Observation of a peak at this m/z with high mass accuracy (typically < 5 ppm error) confirms the molecular formula.

Degree of Unsaturation: With the molecular formula C₁₁H₁₃NO, the degree of unsaturation can be calculated using the formula: U = C + 1 - (H/2) - (X/2) + (N/2), where C is the number of carbons, H is the number of hydrogens, X is the number of halogens, and N is the number of nitrogens. U = 11 + 1 - (13/2) + (1/2) = 6 This index of 6 indicates the presence of a benzene ring (4 degrees), a five-membered ring (1 degree), and a carbonyl group (1 degree), which is consistent with the proposed structure.

Spectroscopic Identification of Functional Groups

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, we are particularly interested in the aldehyde and the substituted aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric and instrumental interferences.

Expected Absorptions & Interpretation: The IR spectrum will provide clear evidence for the aldehyde functionality. The C=O stretching vibration of an aromatic aldehyde is expected in the range of 1710-1685 cm⁻¹[1][2]. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde[2][3]. Additionally, a key diagnostic feature for aldehydes is the C-H stretching of the aldehyde proton, which typically appears as two weak to moderate bands around 2830-2695 cm⁻¹[1][3]. One of these, often a shoulder peak around 2720 cm⁻¹, is particularly indicative[1].

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| Aldehyde | C=O Stretch | 1705 - 1685 | Conjugation with the aromatic ring lowers the frequency.[2][3] |

| Aldehyde | C-H Stretch | 2830 - 2800 and 2730 - 2700 | A characteristic pair of bands for the aldehydic proton.[1][3] |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands indicating the presence of the benzene ring. |

| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 675 | Substitution pattern on the benzene ring influences this region. |

| Alkyl | C-H Stretch | 3000 - 2850 | Stretching vibrations of the methyl and methylene groups. |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the substituted indoline ring.

Experimental Protocol: UV-Vis Spectrophotometry

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

-

Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Expected Results & Interpretation: Indole and its derivatives exhibit characteristic absorption bands.[4][5] The spectrum is expected to show absorptions related to the π → π* transitions of the aromatic system. The presence of the aldehyde group, which extends the conjugation, will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indoline.

Elucidation of the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D and 2D NMR experiments will be used to assemble the complete molecular structure.[6][7][8]

¹H NMR Spectroscopy

This experiment provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde H | 9.5 - 10.5 | Singlet (s) | 1H | Aldehyde protons are highly deshielded.[9] |

| Aromatic H (ortho to CHO) | 7.6 - 7.8 | Doublet (d) or Singlet (s) | 2H | Deshielded by the electron-withdrawing aldehyde group. |

| Aromatic H (meta to CHO) | ~7.0 - 7.2 | Doublet (d) | 1H | Shielded relative to the ortho protons. |

| C2-H | 3.5 - 4.5 | Quartet (q) | 1H | Methine proton adjacent to a nitrogen and a methyl group. |

| C3-H₂ | 2.8 - 3.2 | Multiplet (m) | 2H | Methylene protons adjacent to a chiral center and an aromatic ring. |

| N-CH₃ | 2.7 - 3.0 | Singlet (s) | 3H | Methyl group attached to nitrogen. |

| C2-CH₃ | 1.2 - 1.5 | Doublet (d) | 3H | Methyl group coupled to the C2-H proton. |

¹³C NMR and DEPT Spectroscopy

¹³C NMR provides a count of the unique carbon atoms in the molecule, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments help differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR and DEPT

-

Sample and Instrumentation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |

| Aldehyde C=O | 190 - 200 | N/A | Characteristic chemical shift for an aldehyde carbonyl. |

| Aromatic C (quaternary, attached to CHO) | 130 - 140 | N/A | Deshielded due to attachment to the aldehyde. |

| Aromatic C (quaternary, attached to N) | 145 - 155 | N/A | Deshielded due to attachment to nitrogen. |

| Aromatic CH | 110 - 130 | Positive | Aromatic methine carbons. |

| C2 | 55 - 65 | Positive | Carbon adjacent to nitrogen. |

| C3 | 30 - 40 | Negative | Aliphatic methylene carbon. |

| N-CH₃ | 30 - 40 | Positive | Methyl group on nitrogen. |

| C2-CH₃ | 15 - 25 | Positive | Aliphatic methyl group. |

Connectivity and Spatial Relationships: 2D NMR

To definitively connect the protons and carbons and establish the final structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is crucial for identifying connected spin systems.

Expected Correlations:

-

A cross-peak between the C2-H proton and the C2-CH₃ protons.

-

Cross-peaks between the C2-H proton and the two C3-H₂ protons.

-

Cross-peaks between the aromatic protons, revealing their ortho and meta relationships.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded protons and carbons (¹JCH). This allows for the unambiguous assignment of each proton to its attached carbon.

Expected Correlations:

-

A cross-peak connecting the C2-H signal to the C2 carbon signal.

-

A cross-peak connecting the C3-H₂ signals to the C3 carbon signal.

-

Cross-peaks for each aromatic proton to its corresponding aromatic carbon.

-

Cross-peaks for the N-CH₃ and C2-CH₃ protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is vital for establishing long-range connectivity (typically 2-4 bonds) between protons and carbons. This is how the different spin systems are pieced together.

Key Expected HMBC Correlations:

-

Aldehyde H to Aromatic C's: The aldehyde proton should show correlations to the quaternary carbon of the aldehyde group (²J), and to the ortho aromatic carbon(s) (³J).

-

N-CH₃ to C2 and Aromatic C: The N-methyl protons will show a correlation to the C2 carbon and the quaternary aromatic carbon adjacent to the nitrogen.

-

C3-H₂ to Aromatic C's: The methylene protons at C3 will show correlations to C2 and to the quaternary aromatic carbon, confirming the fusion of the five-membered ring to the benzene ring.

Confirmation by Mass Spectrometry Fragmentation

Mass spectrometry, particularly with electron ionization (EI), provides structural information through characteristic fragmentation patterns.[10][11]

Experimental Protocol: GC-MS (EI)

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Analysis: The sample is vaporized and ionized at 70 eV, causing fragmentation.

Expected Fragmentation Pattern: The molecular ion (M⁺) peak should be observed at m/z 175. A common fragmentation pathway for indolines involves the loss of groups attached to the nitrogen and the adjacent carbon.

-

Loss of a methyl group: A significant fragment at m/z 160 ([M-15]⁺) corresponding to the loss of the C2-methyl radical is expected. This is a characteristic alpha-cleavage.

-

Loss of CHO: A fragment at m/z 146 ([M-29]⁺) from the loss of the formyl radical.

-

Indole-like fragments: Further fragmentation can lead to characteristic indole fragments around m/z 130 and 132.[12][13]

Comparing this fragmentation pattern to known indole derivatives and similar structures like 1-Methylindoline-5-carbaldehyde (which shows fragments at m/z 161, 160, 132) would provide strong corroborating evidence for the proposed structure.[14]

Visualization of the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, integrating data from multiple analytical techniques to arrive at a conclusive structure.

Caption: Workflow for the structure elucidation of this compound.

The following diagram illustrates the key long-range correlations expected in the HMBC spectrum that are critical for assembling the final structure.

Caption: Key expected HMBC correlations for structural assembly.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. By combining high-resolution mass spectrometry, infrared and UV-Vis spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, every aspect of the molecular structure can be confidently determined. The workflow presented in this guide ensures not only the accuracy of the final assignment but also provides a self-validating framework where data from each technique corroborates the others. This rigorous methodology is indispensable for the characterization of novel compounds in pharmaceutical and chemical research.

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH. (2017). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1-Methylindoline-5-carbaldehyde | C10H11NO. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 17, 2026, from [Link]

-

The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. Retrieved January 17, 2026, from [Link]

-

UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

IR: aldehydes. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 17, 2026, from [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Georgia State University. Retrieved January 17, 2026, from [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved January 17, 2026, from [Link]

-

Identification and structure elucidation by NMR spectroscopy. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. (2022). YouTube. Retrieved January 17, 2026, from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchdata.edu.au [researchdata.edu.au]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

- 9. bbhegdecollege.com [bbhegdecollege.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 14. 1-Methylindoline-5-carbaldehyde | C10H11NO | CID 595181 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1,2-Dimethylindoline-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of 1,2-Dimethylindoline-5-carbaldehyde (CAS No. 887690-37-1), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The indoline scaffold is a foundational structure in numerous natural products and pharmacologically active molecules, and the introduction of a carbaldehyde moiety at the 5-position offers a versatile handle for further chemical elaboration.[1] This document delineates the core physical properties, spectroscopic characteristics, and chemical behavior of the title compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule for synthetic planning, analytical characterization, and downstream applications. The guide synthesizes theoretical knowledge with practical, field-proven insights into its synthesis, purification, and handling.

Introduction: The Significance of Substituted Indolines

The indoline core, a saturated analog of indole, is a privileged scaffold in drug discovery, appearing in a wide array of bioactive compounds that exhibit diverse therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of this heterocyclic system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[1]

The subject of this guide, this compound, possesses three key structural features that dictate its chemical personality:

-

The Indoline Ring: A rigid bicyclic system that provides a defined three-dimensional orientation for its substituents.

-

N-1 and C-2 Methylation: The methyl groups at the nitrogen and the C-2 position influence the molecule's lipophilicity and steric profile, potentially impacting its binding affinity and metabolic stability.

-

C-5 Carbaldehyde Group: This aldehyde functionality is of paramount importance. It serves as a highly reactive electrophilic site, enabling a vast portfolio of chemical transformations such as nucleophilic additions, condensations, and oxidations.[1][3] This makes the compound a valuable intermediate for building more complex molecular architectures.

This guide provides the foundational data necessary to expertly handle, characterize, and utilize this versatile building block.

Chemical Identity and Core Physical Properties

Accurate identification and knowledge of fundamental physical properties are prerequisites for any laboratory work. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 887690-37-1 | [1] |

| IUPAC Name | 1,2-dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Canonical SMILES | CC1C(C2=CC(=C(C=C2)C=O)N1)C | N/A |

While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, these must be determined empirically. Based on analogous structures, the compound is expected to be a solid at room temperature, likely appearing as a crystalline powder with a color ranging from off-white to yellow or brown.[4][5] Solubility is predicted to be poor in water but good in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following sections detail the expected spectral signatures, providing a self-validating system for identity confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is the most informative tool for confirming the substitution pattern. Key expected resonances include:

-

Aldehydic Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm. Its significant deshielding is due to the anisotropic effect of the carbonyl double bond.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern should give rise to a characteristic set of doublets and doublets of doublets.

-

N-Methyl Protons (-NCH₃): A singlet around δ 2.7-3.0 ppm.

-

C2-Methyl Protons (-CHCH₃): A doublet, coupled to the C2 proton, likely in the δ 1.2-1.5 ppm region.

-

C2 and C3 Protons: The aliphatic protons on the five-membered ring will present as complex multiplets in the upfield region, with their exact shifts and couplings dependent on the ring pucker and stereochemistry.

¹³C NMR Spectroscopy

The carbon spectrum complements the proton data and confirms the carbon framework.

-

Carbonyl Carbon (-CHO): The most downfield signal, expected around δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-160 ppm.

-

Aliphatic Carbons: Signals for the N-CH₃, C2-CH₃, C2, and C3 carbons will appear in the upfield region (δ 20-70 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. This is a definitive peak for the carbaldehyde group.

-

C-H Stretch (Aldehyde): Two weaker bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1180-1360 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₁₃NO), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 176.1075, confirming the elemental composition.

Caption: Workflow for Spectroscopic Characterization.

Representative Synthesis and Purification Protocol

While multiple synthetic routes can be envisioned, a common and effective strategy for introducing a carbaldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction. This protocol outlines a representative procedure starting from 1,2-dimethylindoline.

Causality: The Vilsmeier-Haack reaction is chosen because the indoline nitrogen activates the benzene ring towards electrophilic substitution, particularly at the para-position (C5). The Vilsmeier reagent (formed from POCl₃ and DMF) is a mild electrophile suitable for this formylation.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) in an anhydrous solvent like chloroform to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF solution, maintaining the temperature below 5°C. Stir for 30-60 minutes at 0°C to allow for the formation of the electrophilic Vilsmeier reagent.

-

Addition of Substrate: Add a solution of 1,2-dimethylindoline (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., 60-70°C) for several hours (typically 4-16h), monitoring progress by TLC.[6]

-

Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it over crushed ice. Neutralize the acidic solution by the slow addition of an aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

The crude product is typically purified by silica gel column chromatography.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading and Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a purified solid.

Caption: General Synthesis and Purification Workflow.

Handling, Storage, and Safety

As a research chemical, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general precautions for analogous aromatic aldehydes and amine derivatives apply.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield conforming to EN166 (EU) or OSHA standards, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9]

-

Health Hazards: This compound is expected to cause skin and eye irritation.[7][10] Avoid contact with eyes, skin, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[7][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended, as related compounds can be sensitive to air and light.[7][8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in organic synthesis and drug discovery. Its physical characteristics are consistent with a substituted aromatic aldehyde, and its structure can be unequivocally confirmed through a standard suite of spectroscopic methods. The presence of the reactive aldehyde group on the stable indoline core provides a reliable platform for the development of more complex and potentially bioactive molecules. This guide serves as a foundational resource, providing the essential technical data and procedural insights required for the effective and safe utilization of this compound in a research setting.

References

-

1-Methylindoline-5-carbaldehyde | C10H11NO | CID 595181. PubChem - NIH. [Link]

-

Indole-5-carboxaldehyde | C9H7NO | CID 589040. PubChem - NIH. [Link]

-

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. PubChem. [Link]

-

UN1990 Benzaldehyde Analytical Grade. [Link]

-

Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021). MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 5,7-Dimethyl-1H-indole-3-carbaldehyde | 54102-44-2 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Quinoline-5-carboxaldehyde, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. labbox.es [labbox.es]

The "Magic Methyl" Effect: A Technical Guide to the Steric and Electronic Influence of Methyl Groups in the Indoline Scaffold

For Immediate Release

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the design of novel bioactive compounds and functional materials.[1][2] The strategic placement of methyl groups on this bicyclic heteroaromatic system can profoundly influence its physicochemical properties, reactivity, and biological activity. This in-depth technical guide explores the nuanced steric and electronic effects of methyl groups in the indoline core, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing these effects, their impact on molecular conformation and reactivity, and the experimental and computational methodologies used for their characterization.

Introduction: The Indoline Scaffold - A Foundation for Innovation

Indoline, or 2,3-dihydro-1H-indole, is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[3] This structural motif is a cornerstone in the development of a vast array of pharmaceuticals and functional materials.[1][2] Its unique electronic and conformational properties make it an ideal starting point for chemical modification. The introduction of substituents, particularly the seemingly simple methyl group, can lead to significant and often non-intuitive changes in a molecule's behavior. This phenomenon, often referred to as the "magic methyl" effect in drug discovery, underscores the importance of understanding the intricate interplay of steric and electronic factors.[4][5][6]

The Dichotomy of Methyl Group Effects: A Deeper Dive

The influence of a methyl group on the indoline scaffold is twofold, stemming from its inherent electronic and steric characteristics. These effects are not mutually exclusive and often operate in concert to dictate the overall properties of the substituted molecule.

Electronic Effects: Beyond Simple Induction

A methyl group is traditionally considered an electron-donating group. This electron-donating nature arises from two primary phenomena: the inductive effect and hyperconjugation.[7][8]

-

Inductive Effect (+I): This effect involves the polarization of σ-bonds. The methyl group, being less electronegative than the sp²-hybridized carbons of the aromatic ring, can donate electron density through the sigma bond framework.[7] However, recent computational studies have sparked debate, suggesting that alkyl groups might be inductively electron-withdrawing relative to hydrogen, although this effect is generally considered small compared to hyperconjugation.[9][10]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital.[8][11] In the context of the indoline ring, hyperconjugation from a methyl group attached to the aromatic ring can increase the electron density of the π-system, thereby influencing its reactivity towards electrophiles.[8] This effect is particularly significant in stabilizing carbocation intermediates formed during electrophilic aromatic substitution reactions.[9]

The net electronic effect of a methyl group is a combination of these factors. In benzene derivatives, hyperconjugation often enhances the inductive effect, leading to an overall electron-donating character.[8] This increased electron density makes the aromatic ring more susceptible to electrophilic attack.

Steric Effects: The Influence of Size and Shape

The steric effect, or steric hindrance, refers to the influence of the spatial arrangement of atoms on the rate and outcome of a chemical reaction.[12] The methyl group, while relatively small, can exert significant steric hindrance, particularly when positioned near a reactive center or a bulky substituent.

This steric bulk can:

-

Direct Reaction Regioselectivity: In electrophilic aromatic substitution reactions on a substituted indoline, a methyl group can sterically hinder attack at the ortho positions, favoring substitution at the less hindered para position.[13][14] For example, the nitration of toluene yields a higher proportion of the para-nitro product compared to the ortho-nitro product, a trend that is even more pronounced with the bulkier tert-butyl group.[13]

-

Influence Molecular Conformation: The presence of a methyl group can restrict the rotation around single bonds and influence the overall three-dimensional shape of the indoline molecule. This can be critical for its interaction with biological targets such as enzymes and receptors, where a specific conformation is often required for optimal binding.

-

Alter Reaction Pathways: In some cases, severe steric hindrance can completely alter the expected course of a reaction, leading to the formation of unexpected products.[12]

Positional Isomerism: The Criticality of "Where"

The impact of a methyl group is highly dependent on its position on the indoline scaffold. Methylation can occur on the benzene ring, the pyrroline ring, or the nitrogen atom, with each position leading to distinct consequences.

Methylation on the Benzene Ring (Positions 4, 5, 6, and 7)

Substitution on the aromatic portion of the indoline molecule primarily influences its electronic properties and reactivity in electrophilic aromatic substitution reactions.

-

Electronic Effects: A methyl group at any of these positions will generally activate the ring towards electrophilic attack due to its electron-donating nature. The increased electron density is most pronounced at the ortho and para positions relative to the methyl group.

-

Steric Effects: A methyl group at position 4 or 7 will sterically hinder reactions at the adjacent positions (5 and 6 respectively). Similarly, a methyl group at position 5 or 6 can influence the accessibility of neighboring sites.

Methylation on the Pyrroline Ring (Positions 2 and 3)

Methylation on the saturated five-membered ring has a more pronounced effect on the molecule's conformation and can influence reactions involving the nitrogen atom or the adjacent chiral centers.

-

Conformational Changes: The five-membered ring of indoline is not planar.[15] The introduction of a methyl group can favor specific puckered conformations, which can have a significant impact on the molecule's overall shape and its ability to interact with other molecules.

-

Reactivity: A methyl group at the C2 or C3 position can influence the stereochemical outcome of reactions at these centers. For instance, in the synthesis of certain indole derivatives, the presence of a methyl group can direct the approach of a reagent from a specific face of the molecule.[16]

N-Methylation (Position 1)

Methylation of the nitrogen atom directly impacts the properties of the amine functionality and can have profound effects on the molecule's basicity, nucleophilicity, and biological activity.

-

Electronic Effects: The N-methyl group can influence the electron density on the nitrogen atom and, by extension, the aromatic ring.

-

Biological Activity: In many biologically active indole and indoline derivatives, N-methylation is a key modification.[17] It can alter the molecule's ability to form hydrogen bonds, which is often crucial for receptor binding. N-substituted indole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[17]

Impact on Chemical Reactivity and Synthesis

The steric and electronic effects of methyl groups play a crucial role in the synthesis and subsequent reactions of indoline derivatives.

Electrophilic Aromatic Substitution

As discussed, methyl groups on the benzene ring are activating and ortho-, para-directing for electrophilic aromatic substitution.[13] However, the final product distribution is a delicate balance between electronic activation and steric hindrance.

Synthesis of Methylated Indolines

The synthesis of specifically methylated indolines often requires carefully chosen synthetic strategies. For instance, the Fischer indole synthesis, a classic method for preparing indoles, can be adapted to produce methylated derivatives by using appropriately substituted phenylhydrazines and ketones.[18] Other methods, such as palladium-catalyzed intramolecular amination, provide routes to various substituted indolines.[19] N-methylation can often be achieved using reagents like dimethyl carbonate.[20][21]

Probing the Effects: Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a comprehensive understanding of the steric and electronic effects of methyl groups.

Experimental Techniques

-

X-ray Crystallography: Provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and overall conformation.[22][23] This data is invaluable for visualizing steric interactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating molecular structure in solution. Chemical shifts are highly sensitive to the electronic environment of a nucleus, providing insights into electron density distribution.[23] NOE (Nuclear Overhauser Effect) experiments can reveal through-space proximity of atoms, offering information about conformation.

-

Spectroscopic Methods (UV-Vis, IR): These techniques can probe the electronic transitions and vibrational modes of the molecule, which are influenced by substituent effects.[24]

Computational Chemistry

-

Density Functional Theory (DFT) and Ab Initio Calculations: These methods can be used to calculate a wide range of molecular properties, including optimized geometries, electronic structures, and reaction energies.[15][25] They are particularly useful for dissecting the contributions of inductive and hyperconjugative effects and for predicting the outcomes of reactions.[12]

Case Studies in Drug Discovery and Materials Science

The strategic methylation of the indoline scaffold has led to the development of numerous successful drugs and advanced materials.

-

Anticancer Agents: Many indoline-based kinase inhibitors utilize methyl groups to enhance potency and selectivity.[26] For example, the substitution pattern on the indoline ring can influence the molecule's ability to fit into the ATP-binding pocket of a specific kinase.

-

Antimicrobial Agents: Methylated indoline derivatives have shown promising activity against various bacterial and fungal strains.[17][27]

-

Antioxidant and Anti-inflammatory Agents: The introduction of methyl groups can modulate the antioxidant and anti-inflammatory properties of indoline derivatives.[27]

Conclusion: A Call for Rational Design

The steric and electronic effects of methyl groups in the indoline scaffold are a testament to the profound impact that subtle structural modifications can have on molecular properties and function. A thorough understanding of these effects, gained through a synergistic combination of experimental and computational approaches, is paramount for the rational design of new pharmaceuticals and materials. By moving beyond a simplistic view of the methyl group as a mere "space-filler," researchers can unlock its full potential to fine-tune the properties of indoline-based molecules and accelerate the pace of innovation in drug discovery and materials science.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of Indoline using Dimethyl Carbonate

Objective: To synthesize 1-methylindoline from indoline.

Materials:

-

Indoline

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

tert-Butyl methyl ether (t-BME)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indoline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide.

-

Add dimethyl carbonate (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 130 °C) with stirring.[20][21]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 14 hours.[20]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add deionized water to the reaction mixture to quench any unreacted base and dissolve inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether.

-

Wash the organic layer with deionized water to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 1-methylindoline.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Self-Validation:

-

The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of a new singlet corresponding to the N-methyl group are indicative of a successful reaction.

Data Presentation

Table 1: Comparison of Electronic Effects of a Methyl Group

| Effect | Mechanism | Nature |

| Inductive Effect (+I) | Polarization of σ-bonds | Electron-donating |

| Hyperconjugation | Delocalization of C-H σ-bond electrons into adjacent π-orbitals | Electron-donating |

Visualizations

Caption: Workflow for the synthesis and analysis of N-methylated indoline.

References

- National Conference on Undergraduate Research (NCUR). Why Do Methyl Groups Attached to C+ Stabilize Carbocations? Contributions by Inductive Effects, Hyperconjugation, and Internal Solvation.

- RSC Publishing. Indoline: a versatile probe of specific and non-specific solvation forces.

- ACS Publications. Ab Initio and Density Functional Study of the Electronic Transitions of Indoline and Indoline-2-Carboxylic Acid.

- ECHEMI. Does hyperconjugation and induction always have the same effect?.

- ACS Publications. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents | Journal of Medicinal Chemistry.

- RSC Publishing. Alkyl groups in organic molecules are NOT inductively electron-releasing.

- satyapsingh. INDUCTIVE EFFECT | POSITIVE | NEGATIVE | EXPLANATION | ILLUSTRATIONS | ADICHEMISTRY.

- ResearchGate. Possible mechanism for synthesis of N-methylated indoles..

- AIP Publishing. Electron attachment to indole and related molecules.

- Chemistry World. Time to stop mentioning alkyl group inductive effects | Research.

- PubMed. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents.

- Wikipedia. Electrophilic aromatic substitution.

- Organic Chemistry Portal. Synthesis of indolines.

- Google Patents. CA2405937C - Methylation of indole compounds using dimethyl carbonate.

- MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.

- JoVE. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives.

- Google Patents. US6326501B1 - Methylation of indole compounds using dimethyl carbonate.

- Influence of Substituents on the Through-Space Shielding of Aromatic Rings.

- Chemical Communications (RSC Publishing). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles.

- Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects.

- PubMed Central. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.

- ResearchGate. Electron attachment to indole and related molecules.

- ResearchGate. Synthesis and Biological Screening for Cytotoxic Activity of N- substituted Indolines and Morpholines | Request PDF.

- NIH. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC.

- MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.

- Crystal structure and Hirshfeld surface analysis of methyl 4′-amino-3′,5′-dicyano-2,2′′-dioxodispiro[indoline-3,1. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh_f24oJzAnwuL7WPoGyPxd--ptYyZODSDJIOvpbtbNEKCCHvlLf56Hcd7EkQKKwHwd0x5rfuCfX2BY4SYV7cWIzvyJbT_ps4wdYnkrOLgWlU-35mH_2GTkodgAccKFAzvbMHfECGnG9dQCA==

- Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review.

- MDPI. Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers.

- ResearchGate. A Computational Study of 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate: Quantum Chemical Descriptors, FMO and NBO Analysis.

- ACS Publications. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch | The Journal of Organic Chemistry.

- ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- ResearchGate. Electrophilic Substitution Reactions of Indoles | Request PDF.

- MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

- NIH. Development and Application of Indolines in Pharmaceuticals - PMC.

- Wikipedia. Indole.

- ResearchGate. Indole and indoline scaffolds in drug discovery.

- NIH. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC.

- MDPI. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors.

- PubMed. X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase.

- PubMed. Methyl-containing pharmaceuticals: Methylation in drug design.

- ResearchGate. (PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies.

- PubMed. [Application of methyl in drug design].

- PubMed Central. The Relation Between Position and Chemical Composition of Bis‐Indole Substituents Determines Their Interactions with G‐Quadruplex DNA.

- ResearchGate. X-ray and NMR Crystallography in an Enzyme Active Site: The Indoline Quinonoid Intermediate in Tryptophan Synthase.

- ResearchGate. Clay Catalyzed Reactions of Indole and its Methyl Derivatives with α, β-unsaturated Carbonyl Compounds.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Council on Undergraduate Research (CUR) - Why Do Methyl Groups Attached to C+ Stabilize Carbocations? Contributions by Inductive Effects, Hyperconjugation, and Internal Solvation [ncur.secure-platform.com]

- 8. echemi.com [echemi.com]

- 9. Alkyl groups in organic molecules are NOT inductively electron-releasing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01572J [pubs.rsc.org]

- 10. Time to stop mentioning alkyl group inductive effects | Research | Chemistry World [chemistryworld.com]

- 11. satyapsingh.wordpress.com [satyapsingh.wordpress.com]

- 12. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05904J [pubs.rsc.org]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indoline synthesis [organic-chemistry.org]

- 20. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 21. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 22. Crystal structure and Hirshfeld surface analysis of methyl 4′-amino-3′,5′-dicyano-2,2′′-dioxodispiro[indoline-3,1′-cyclopentane-2′,3′′-indolin]-3′-ene-5′-carboximidate with an unknown solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Indoline: a versatile probe of specific and non-specific solvation forces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

The Indoline Alkaloids: A Legacy of Discovery and Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline alkaloid family represents a cornerstone in the history of natural product chemistry and pharmacology. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds. We will journey from the initial encounters with their potent biological effects in traditional medicine to the landmark achievements in their isolation, structural elucidation, and total synthesis. This guide will not only chronicle the historical milestones but also delve into the scientific reasoning and experimental designs that propelled this field forward. Through detailed protocols, mechanistic insights, and visual representations, we aim to provide a valuable resource for researchers and scientists, fostering a deeper understanding of the enduring legacy of indoline alkaloids in drug discovery and development.

Part 1: The Dawn of Discovery - From Ordeal Beans to Potent Poisons

The story of indoline alkaloids begins not in a laboratory, but in the cultural practices and toxicological observations of indigenous peoples. The potent physiological effects of certain plants, now known to contain these complex molecules, were recognized and utilized long before their chemical structures were understood.

Physostigmine: The Ordeal Bean of Calabar

The discovery of physostigmine is intrinsically linked to the Calabar bean (Physostigma venenosum), a legume native to West Africa. The people of Old Calabar, in what is now Nigeria, used the beans in "ordeal by poison" ceremonies to determine a person's guilt or innocence.[1] This notorious practice brought the bean to the attention of Western explorers and scientists in the mid-19th century.

In 1864, the active principle, an alkaloid initially named "eserine," was isolated.[1][2] Early investigations revealed its profound effects on the autonomic nervous system, particularly its ability to constrict the pupil of the eye (miosis). This property led to its introduction into ophthalmology for the treatment of glaucoma.[1][3] The isolation of physostigmine marked a pivotal moment, providing a pure compound for systematic pharmacological study and paving the way for understanding the chemical basis of neurotransmission.[3]

Strychnine: The Poisonous Seed of Strychnos nux-vomica

The tale of strychnine begins with the seeds of the Strychnos nux-vomica tree, a plant native to India and Southeast Asia. The extreme bitterness and toxicity of these seeds were well-known for centuries. In 1818, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the crystalline alkaloid responsible for these effects and named it strychnine.[4]

The isolation of strychnine was a landmark achievement in the nascent field of alkaloid chemistry. Its powerful and often fatal physiological effects, characterized by intense muscle convulsions, made it a subject of intense scientific curiosity and, notoriously, a poison of choice in fact and fiction.[5][6] The quest to understand the intricate structure of this molecule would challenge chemists for over a century.[4]

Part 2: Unraveling Complexity - The Era of Structural Elucidation

The determination of the chemical structures of physostigmine and strychnine was a monumental undertaking that pushed the boundaries of analytical techniques and chemical theory in the early 20th century.

The Structure of Physostigmine: A Pyrroloindole Core

The structural elucidation of physostigmine, a relatively simpler molecule compared to strychnine, was completed in 1925 by Edgar Stedman and George Barger.[1] Through a series of painstaking chemical degradation studies, they deduced its fundamental framework: a pyrroloindole core with a carbamate functional group.[7] This discovery was significant as it revealed a novel heterocyclic system and provided a chemical basis for its biological activity.

The Herculean Task of Strychnine's Structure

The determination of strychnine's structure is a saga in the history of organic chemistry. For over 140 years after its isolation, its complex, heptacyclic structure defied elucidation.[4] The puzzle attracted the finest chemical minds of the era, including Sir Robert Robinson and Hermann Leuchs, who collectively published hundreds of papers on the topic.[4]